molecular formula C76H112O2 B132980 Menaquinone 13 CAS No. 27123-36-0

Menaquinone 13

Cat. No.: B132980
CAS No.: 27123-36-0
M. Wt: 1057.7 g/mol
InChI Key: PZCKKEDSUIYKTM-HWRCDASFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menaquinone 13, also known as MK-13, is a chemical entity belonging to the menaquinone (Vitamin K2) family, with the CAS Registry Number 27123-36-0 . It is characterized by a naphthoquinone head group and a long, unsaturated isoprenoid side chain consisting of 13 isoprene units, giving it the molecular formula C₇₆H₁₁₂O₂ and a molecular weight of 1057.700 g/mol . This structure is critical for its lipid solubility and function. Menaquinones are primarily known for their role as essential cofactors for the enzyme γ-glutamyl carboxylase, which activates vitamin K-dependent proteins by converting specific glutamate residues to gamma-carboxyglutamate (Gla) . While the most well-known functions of vitamin K are in hepatic synthesis of blood clotting factors, vitamin K2 isoforms are increasingly recognized for their importance in extra-hepatic tissues. This compound is used in research settings as a high-purity reference standard . It is employed for analytical method development, method validation, and quality control (QC) applications during the synthesis and formulation stages of pharmaceutical development . Like other long-chain menaquinones (such as MK-7 to MK-13), MK-13 is synthesized by bacteria . These longer-chain menaquinones are produced by anaerobic bacteria in the colon, though their absorption at this site is considered minimal . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKKEDSUIYKTM-HWRCDASFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H112O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558954
Record name 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1057.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27123-36-0
Record name 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Menaquinone Biosynthesis Pathways and Enzymology

Classical o-Succinylbenzoate (OSB) Pathway in Prokaryotes

The classical OSB pathway is the most common route for menaquinone biosynthesis in prokaryotes, including well-studied organisms like Escherichia coli and Mycobacterium tuberculosis. asm.orgresearchgate.netnih.gov This pathway utilizes intermediates from the shikimate pathway to construct the naphthoquinone ring. rsc.orgacs.org

Precursors Derived from Shikimate Pathway Intermediates

The biosynthesis of the naphthoquinone ring in the OSB pathway begins with chorismate, a key branch-point intermediate of the shikimate pathway. rsc.orgacs.org Chorismate is converted to isochorismate, which serves as a direct precursor for the menaquinone-specific branch of the pathway. nih.govebi.ac.uk This initial conversion is a critical step that commits the molecule to menaquinone synthesis. nih.gov

Detailed Enzymatic Steps and Catalytic Mechanisms

The conversion of isochorismate to the final menaquinone product involves a series of enzymatic reactions catalyzed by the "Men" enzymes. mdpi.com

MenF (Isochorismate Synthase): This enzyme catalyzes the first committed step in the pathway, the conversion of chorismate to isochorismate. nih.govebi.ac.uk In E. coli, MenF is distinct from EntC, another isochorismate synthase involved in enterobactin (B1671361) biosynthesis, ensuring that the flux of isochorismate is appropriately channeled towards menaquinone production. nih.govebi.ac.uk The reaction is an irreversible conversion that requires Mg2+ for activity. nih.gov

MenD (SEPHCHC Synthase): MenD is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the reaction between isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govresearchgate.netuniprot.org This reaction involves the decarboxylation of α-ketoglutarate and the subsequent addition of the resulting succinyl semialdehyde to isochorismate. nih.gov

MenH (SHCHC Synthase): MenH catalyzes the elimination of pyruvate (B1213749) from SEPHCHC to produce (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). nih.govnih.govresearchgate.net Interestingly, MenH possesses a Ser-His-Asp catalytic triad (B1167595), which is more commonly associated with proteases. nih.govacs.org

MenC (o-Succinylbenzoate Synthase): MenC is responsible for the dehydration of SHCHC to form o-succinylbenzoate (OSB). wikipedia.org This enzyme belongs to the enolase superfamily. wikipedia.org

MenE (o-Succinylbenzoate-CoA Ligase): MenE activates OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA). nih.govrsc.orguniprot.org The reaction proceeds through an OSB-AMP intermediate. rsc.org

MenB (1,4-dihydroxy-2-naphthoyl-CoA Synthase): MenB catalyzes the cyclization of OSB-CoA to form the naphthalenoid ring structure, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). uniprot.orgnih.govebi.ac.uk This reaction is a Claisen condensation. nih.gov

MenA (DHNA-polyprenyltransferase): This membrane-bound enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), which is formed after the hydrolysis of DHNA-CoA. researchgate.netnih.govplos.org MenA transfers a polyprenyl diphosphate side chain, such as the 65-carbon chain for MK-13, to the DHNA ring, forming demethylmenaquinone (B1232588) (DMK). researchgate.netplos.org This step involves both prenylation and decarboxylation. nih.govplos.org

MenG (Demethylmenaquinone Methyltransferase): The final step in the biosynthesis is the methylation of demethylmenaquinone at the C-2 position of the naphthoquinone ring, catalyzed by MenG. researchgate.netfrontiersin.orgasm.org This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor to produce the final menaquinone molecule. researchgate.net

Table 1: Key Enzymes of the Classical o-Succinylbenzoate (OSB) Pathway

Enzyme Gene Function
Isochorismate synthase MenF Converts chorismate to isochorismate. nih.govebi.ac.uk
SEPHCHC synthase MenD Catalyzes the formation of SEPHCHC from isochorismate and α-ketoglutarate. nih.govresearchgate.netuniprot.org
SHCHC synthase MenH Catalyzes the elimination of pyruvate from SEPHCHC to form SHCHC. nih.govnih.govresearchgate.net
o-Succinylbenzoate synthase MenC Catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB). wikipedia.org
o-Succinylbenzoate-CoA ligase MenE Activates OSB by ligating it to Coenzyme A, forming OSB-CoA. nih.govrsc.orguniprot.org
1,4-dihydroxy-2-naphthoyl-CoA synthase MenB Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). uniprot.orgnih.govebi.ac.uk
DHNA-polyprenyltransferase MenA Transfers a polyprenyl side chain to the DHNA ring to form demethylmenaquinone. researchgate.netnih.govplos.org
Demethylmenaquinone methyltransferase MenG Catalyzes the final methylation step to produce menaquinone. researchgate.netfrontiersin.orgasm.org

Structural Biology and Site-Directed Mutagenesis Studies of Key Biosynthetic Enzymes

The three-dimensional structures of several "Men" enzymes have been determined, providing insights into their catalytic mechanisms. For instance, the crystal structure of Staphylococcus aureus MenH has been resolved, revealing an α/β hydrolase fold with a catalytic triad of Ser86, His232, and Asp210. researchgate.net Mutational studies have confirmed the importance of these residues for catalytic activity. researchgate.net Similarly, structural studies of MenD from E. coli and Bacillus subtilis have elucidated the architecture of its active site and its interaction with the ThDP cofactor. nih.gov Site-directed mutagenesis of MenH has identified conserved arginine residues (Arg-90, Arg-124, and Arg-168) that are crucial for substrate binding, and Tyr-85 and Trp-147 that form an "oxyanion hole" to stabilize the transition state. acs.org Studies on MenB from M. tuberculosis have revealed a fold characteristic of the crotonase superfamily and have suggested that its C-terminal region is important for both substrate binding and oligomerization, linking catalytic activity to its quaternary structure. nih.govebi.ac.uk

Futalosine (B117586) Pathway: An Alternative Biosynthetic Route

An alternative to the classical OSB pathway is the futalosine pathway, which has been discovered in various bacteria, including some pathogens like Helicobacter pylori and Chlamydia trachomatis. nih.govnih.govbiorxiv.orgasm.orgresearchgate.net This pathway also starts from chorismate but proceeds through a different set of intermediates and enzymes. nih.govresearchgate.net

In the futalosine pathway, chorismate is converted to 1,4-dihydroxy-6-naphthoate through a series of reactions catalyzed by four enzymes encoded by the mqnABCD genes. nih.govoup.com While the complete pathway to menaquinone is still being elucidated, it is proposed that subsequent steps involve prenylation, methylation, and decarboxylation, similar to the later stages of the classical pathway. nih.govoup.com The futalosine pathway is considered to be evolutionarily older than the classical OSB pathway and is found in a broader taxonomic range of prokaryotes, including many anaerobic bacteria. nih.govnih.gov

Microbial Diversity in Menaquinone Chain Length Biosynthesis

Bacteria exhibit significant diversity in the length of the polyisoprenyl side chain of their menaquinones. This variation is determined by the specific polyprenyl diphosphate synthase that provides the side chain precursor and the substrate specificity of the MenA enzyme.

For example, Mycobacterium tuberculosis predominantly synthesizes MK-9, which has a 45-carbon side chain. researchgate.netplos.org In contrast, Escherichia coli typically produces MK-8, with a 40-carbon side chain. nih.gov Other bacterial species are known to produce a range of menaquinones, from MK-7 to MK-13. The production of MK-7 has been identified in Chlamydia trachomatis, which utilizes the futalosine pathway. biorxiv.org The ability to synthesize menaquinones with very long side chains, such as MK-13, is found in various bacterial species, reflecting the diverse metabolic needs and membrane properties of these organisms.

Table 2: Examples of Menaquinone Chain Length Diversity in Bacteria

Bacterial Species Predominant Menaquinone
Mycobacterium tuberculosis MK-9 researchgate.netplos.org
Escherichia coli MK-8 nih.gov
Chlamydia trachomatis MK-7 biorxiv.org
Various bacterial species MK-7 to MK-13

Regulation of Menaquinone Biosynthesis

The biosynthesis of menaquinones is a tightly regulated process to ensure that the levels of these redox-active molecules are maintained within a range that supports cellular respiration without causing oxidative stress. researchgate.net One of the key regulatory mechanisms identified is feedback inhibition.

In Mycobacterium tuberculosis, the first committed enzyme of the classical pathway, MenD, is allosterically inhibited by a downstream metabolite, 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.govnih.govresearchgate.netbiorxiv.org DHNA binds to a regulatory site on the MenD enzyme, distinct from the active site, leading to a conformational change that reduces its catalytic activity. nih.govnih.govresearchgate.net This feedback loop allows the cell to control the rate of menaquinone synthesis in response to the accumulation of its biosynthetic precursors. nih.govnih.gov Structural studies have identified key arginine residues (Arg-97, Arg-277, and Arg-303) in M. tuberculosis MenD that are important for both enzyme activity and this allosteric regulation. nih.govnih.govresearchgate.net In E. coli, the expression of the menA gene appears to be regulated by anaerobiosis, with increased levels of MK observed under anaerobic conditions. nih.gov

Allosteric Feedback Inhibition Mechanisms

A primary mechanism for controlling the flux through the menaquinone biosynthetic pathway is allosteric feedback inhibition, where a downstream product of the pathway inhibits an early enzymatic step. A well-documented example of this is the inhibition of the enzyme SEPHCHC synthase (MenD) by 1,4-dihydroxy-2-naphthoic acid (DHNA), the final cytosolic metabolite before prenylation. royalsocietypublishing.orgroyalsocietypublishing.org

DHNA Inhibition of MenD:

Research has demonstrated that DHNA acts as an allosteric inhibitor of MenD, the enzyme that catalyzes the first committed step in MK biosynthesis. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This means that DHNA binds to a site on the MenD enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. nih.gov This feedback loop allows the cell to self-regulate MK production; as DHNA levels rise, MenD activity is dampened, slowing down the entire pathway. Conversely, when DHNA levels are low, MenD is more active, leading to increased MK synthesis.

Studies have quantified the inhibitory effect of DHNA on MenD activity. For instance, in M. tuberculosis, low micromolar concentrations of DHNA were sufficient to significantly reduce MenD activity. nih.gov Similarly, in S. aureus, DHNA was shown to inhibit the SEPHCHC synthase activity of MenD in a concentration-dependent manner. nih.gov The discovery of this allosteric regulation has highlighted MenD as a potential target for the development of novel antibacterial agents. royalsocietypublishing.orgmdpi.com

OrganismInhibitorTarget EnzymeKey Residues Involved in InhibitionReference
Mycobacterium tuberculosisDHNAMenDArg-97, Arg-277, Arg-303 nih.govresearchgate.net
Staphylococcus aureusDHNAMenDArg98, Lys283 royalsocietypublishing.orgnih.gov

Transcriptional and Post-Translational Regulation of Biosynthetic Gene Expression

In addition to allosteric control, the expression of the men genes, which encode the enzymes of the MK biosynthetic pathway, is also subject to regulation at the transcriptional and post-translational levels. This allows the cell to adjust the amount of biosynthetic enzymes produced in response to various environmental cues and metabolic states.

Transcriptional Regulation:

In Escherichia coli, the expression of menA, which encodes the enzyme responsible for attaching the prenyl side chain to DHNA, is more abundant in aerobically grown cells compared to anaerobically grown cells. nih.gov This differential expression aligns with the observation that under aerobic conditions, the precursor demethylmenaquinone (DMK) levels are higher, while under anaerobic conditions, the final product, menaquinone, is more prevalent. nih.gov Global regulators, such as the CreBC two-component system in E. coli, have been shown to influence the expression of genes involved in central metabolism, which can indirectly affect the pool of precursors available for MK biosynthesis. nih.gov

Furthermore, studies in Streptomyces have revealed a developmental stage-specific regulation of menaquinone biosynthetic genes. asm.org During the transition from vegetative hyphae to spores, the expression of genes like mqnA, mqnB, and mqnD is significantly downregulated. asm.org This suggests a sophisticated regulatory network that coordinates MK production with the organism's life cycle and metabolic needs. asm.org

Post-Translational Regulation:

Evidence also points to post-translational mechanisms in the regulation of menaquinone levels. In some bacteria, changes in quinone levels have been observed that are not affected by chloramphenicol, an inhibitor of protein synthesis, suggesting a level of control that occurs after the enzymes have been synthesized. nih.gov While the specific mechanisms are not fully elucidated, this indicates an additional layer of fine-tuning for the MK biosynthetic pathway. nih.gov

The intricate spatial organization of the later stages of MK biosynthesis within the bacterial membrane also hints at a regulatory role. frontiersin.org In Mycobacterium smegmatis, the final three enzymes of the pathway, MenA, MenG, and MenJ, are associated with the inner membrane domain, suggesting that their localization and interaction could be a point of regulation. frontiersin.org

Biological Functions of Long Chain Menaquinones in Prokaryotic Systems

Role in Bacterial Electron Transport Chains and Adenosine (B11128) Triphosphate Generation

Menaquinones are essential components of bacterial respiratory and photosynthetic electron transport chains, playing a central role in the generation of cellular energy in the form of adenosine triphosphate (ATP). rsc.orgresearchgate.netnih.govmdpi.com

The primary function of menaquinones is to act as mobile electron carriers, shuttling electrons between various membrane-bound protein complexes. rsc.orgnih.govmdpi.com This process is fundamental to cellular respiration. In many bacteria, menaquinones accept electrons from dehydrogenases such as NADH dehydrogenase II and succinate (B1194679) dehydrogenase. rsc.orgnih.gov

Table 1: Key Enzymes Interacting with Menaquinones in Bacterial Electron Transport Chains

Enzyme Function Role of Menaquinone
NADH Dehydrogenase II Oxidizes NADH to NAD+, releasing electrons. Accepts electrons from NADH Dehydrogenase II.
Succinate Dehydrogenase Oxidizes succinate to fumarate (B1241708), releasing electrons. Accepts electrons from Succinate Dehydrogenase.
Nitrate (B79036) Reductase Reduces nitrate to nitrite (B80452) during anaerobic respiration. Donates electrons to Nitrate Reductase.
Fumarate Reductase Reduces fumarate to succinate during anaerobic respiration. Donates electrons to Fumarate Reductase.
Cytochrome bc1 Complex Transfers electrons to cytochromes in aerobic respiration. Donates electrons to the Cytochrome bc1 Complex.

The transfer of electrons by menaquinones is coupled to the translocation of protons across the bacterial cell membrane, from the cytoplasm to the periplasmic space. rsc.orgnih.govarxiv.orgriken.jpresearchgate.net This movement of protons establishes an electrochemical gradient, known as the proton motive force (PMF). riken.jpresearchgate.netacs.orgasm.org The PMF is a form of stored energy that is utilized by the F0F1-ATP synthase complex to drive the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate, a process called oxidative phosphorylation. rsc.orgnih.gov Without the continuous shuttling of electrons by menaquinones, the proton gradient would dissipate, and ATP synthesis would cease. rsc.orgnih.gov

Electron Shuttling Between Membrane-Bound Dehydrogenases and Reductases (e.g., NADH Dehydrogenase II, Succinate Dehydrogenase)

Significance in Bacterial Cellular Processes and Adaptation

Beyond their core role in energy generation, long-chain menaquinones are implicated in a variety of other cellular processes that are crucial for bacterial survival and adaptation to different environments.

Menaquinones are involved in maintaining redox homeostasis within the bacterial cell. asm.orgresearchgate.netnih.gov The ratio of the oxidized (menaquinone) to the reduced (menaquinol) form can act as a sensor for the cellular redox state. researchgate.net Changes in this ratio can signal alterations in the metabolic status of the cell and trigger stress responses. For instance, in some bacteria, the redox state of the menaquinone pool can influence the activity of two-component regulatory systems that control the expression of genes involved in adapting to oxidative stress. researchgate.net

The ability to use alternative terminal electron acceptors like nitrate and fumarate is critical for the survival of many bacteria in anaerobic environments. nih.govfrontiersin.org Menaquinones are essential for this process, as they are the primary electron carriers that link the oxidation of substrates to the reduction of these alternative acceptors. rsc.orgnih.govfrontiersin.org This metabolic flexibility allows bacteria to thrive in diverse ecological niches, including the human gut and other oxygen-deprived settings. wikipedia.org The presence and type of menaquinone can be a key determinant of a bacterium's ability to adapt to and survive in anaerobic conditions. frontiersin.org

There is growing evidence that menaquinones can also function as signaling molecules, influencing gene expression and other cellular processes. researchgate.netasm.org In some pathogenic bacteria, menaquinone has been shown to be involved in the regulation of virulence factors and biofilm formation. researchgate.netscirp.org For example, the redox state of the menaquinone pool can modulate the activity of sensor kinases, which in turn regulate the expression of specific genes. asm.org This suggests that menaquinones play a more complex role in bacterial physiology than simply being electron carriers, acting as key players in the intricate regulatory networks that govern bacterial behavior and interaction with their environment.

Menaquinone 13 in Host Microbe Interactions and Microbiome Research

Endogenous Production of Long-Chain Menaquinones by Gut Microbiota (e.g., Escherichia coli, Bacteroides species)

The human gut is a primary site for the endogenous synthesis of menaquinones, with several bacterial species contributing to the pool of available vitamin K2. nih.gov Menaquinones are essential for many Gram-positive and Gram-negative bacteria, acting as electron carriers in their respiratory chains. tandfonline.comfrontiersin.org

Prominent members of the gut microbiota, such as Escherichia coli and species within the Bacteroides genus, are well-documented producers of menaquinones. oup.come-dmj.orge-dmj.org Research has shown that all tested strains of E. coli and the majority of Bacteroides fragilis group organisms produce these compounds. oup.com While E. coli is known to primarily synthesize menaquinone-8 (MK-8), various Bacteroides species are capable of producing a range of menaquinones, including those with longer side chains such as MK-10, MK-11, and MK-12. researchgate.netmdpi.com The production of even longer-chain menaquinones, such as MK-13, has also been noted within the gut microbiome. nih.gov

The table below summarizes the menaquinone production by key gut bacteria.

Bacterial Species/GenusPredominantly Produced Menaquinones
Escherichia coliMK-8 researchgate.net
Bacteroides fragilisMK-10, MK-11, MK-12 mdpi.com
Bacteroides speciesAssociated with various menaquinone forms jona.health
Eubacterium lentumMK-6 mdpi.com
Propionibacterium speciesMK-9 mdpi.com
Lactococcus lactisMK-8, MK-9 mdpi.com

Characterization of Microbial Menaquinone Profiles within Complex Host Environments

The characterization of menaquinone profiles within the host is a complex task due to the structural similarity of the different homologs and their presence in a complex biological matrix. Advanced analytical techniques, such as reverse-phase thin-layer chromatography and, more recently, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), are employed to identify and quantify specific menaquinones. frontiersin.orgoup.com

Studies analyzing fecal samples have revealed a high degree of inter-individual variability in menaquinone profiles, which appears to be more strongly associated with the composition of an individual's gut microbiota than their diet. jona.health Genera like Bacteroides and Prevotella have shown strong correlations with specific menaquinone forms. jona.health

Research in mice has demonstrated that dietary vitamin K can be remodeled by the gut microbiota into other menaquinone forms. nih.gov For instance, when mice were fed diets supplemented with specific vitamin K forms like phylloquinone (PK), MK-4, or MK-9, their fecal vitamin K content reflected the supplemented forms. However, endogenously produced menaquinones from MK-5 to MK-13 did not significantly differ by diet group, suggesting a stable baseline production by the gut microbiota. nih.gov

The distribution of menaquinones is not limited to the gut. While menaquinones are synthesized by gut bacteria, their absorption and distribution to other tissues are still areas of active investigation. frontiersin.org Long-chain menaquinones are transported primarily by low-density lipoproteins. frontiersin.org

Mechanisms of Menaquinone Exchange and Impact on Host Physiological Systems within the Microbiome Context

The interaction between microbially-produced menaquinones and the host is a bidirectional relationship. mdpi.com Some gut bacteria that cannot synthesize their own menaquinones rely on "sharing" from other members of the microbiota. nih.gov This cross-feeding is crucial for the survival and growth of certain bacteria, including species of Faecalibacterium, Bacteroides, Bilophila, Gordonibacter, and Sutterella, which lack a complete menaquinone biosynthesis pathway but can still use them for anaerobic respiration. nih.gov E. coli, a known menaquinone producer, has been shown to promote the growth of these bacteria. nih.gov

The menaquinones synthesized by the gut microbiota are thought to contribute to the host's vitamin K status, although the extent of this contribution is still debated. nih.gov While gut bacteria produce a significant amount of menaquinones, their bioavailability to the host may be limited. frontiersin.org Despite this, there is evidence suggesting that microbially-derived menaquinones play a role in host physiology beyond their function in coagulation. e-dmj.orge-dmj.org

For example, metagenomic analysis of the gut microbiome in individuals with type 2 diabetes mellitus (T2DM) has shown an enrichment of pathways involved in menaquinone biosynthesis. e-dmj.orge-dmj.org This suggests a potential role for microbial vitamin K2 in modulating host metabolism and inflammation. e-dmj.orge-dmj.org Vitamin K2 has been linked to improved insulin (B600854) resistance and anti-inflammatory effects, possibly through the suppression of the NF-κB signaling pathway. e-dmj.orge-dmj.org

Structure Function Relationships of Long Chain Menaquinones

Influence of Isoprenoid Side Chain Length (n=13) on Membrane Integration and Lateral Diffusion

The extended isoprenoid tail of long-chain menaquinones, such as Menaquinone-13 (MK-13), plays a crucial role in anchoring the molecule within the bacterial cytoplasmic membrane. tandfonline.comnih.gov The hydrophobic nature of the side chain drives its insertion into the lipid bilayer, positioning the redox-active naphthoquinone headgroup for its function in electron transport. tandfonline.commdpi.com

Molecular dynamics simulations have provided insights into how the length of the isoprenoid side chain affects membrane integration. Studies on shorter menaquinone homologs (MK-1 to MK-4) suggest that as the chain length increases, the molecule has the potential for a greater distance between the terminal carbon and the headgroup, allowing for more flexibility and varied conformations within the membrane. nih.gov While specific experimental data on the lateral diffusion of MK-13 is limited, studies on other membrane-associated proteins and lipids provide a general understanding of this process. Lateral diffusion refers to the movement of molecules sideways within their membrane layer and is a rapid process crucial for the interaction of components in the electron transport chain. jackwestin.com The fluidity of the membrane, influenced by factors like lipid composition and temperature, dictates the rate of lateral diffusion. nih.govresearchgate.net It is expected that the long, flexible isoprenoid tail of MK-13 allows it to diffuse laterally within the membrane, facilitating its interaction with various membrane-bound protein complexes. tandfonline.com

Research on truncated menaquinones has shown that while the headgroup's location in the membrane remains relatively consistent regardless of side chain length, the flexibility and potential for folded conformations increase with a longer chain. nih.gov This suggests that the extensive isoprenoid tail of MK-13 likely resides deep within the hydrophobic core of the membrane, potentially adopting a folded or extended conformation depending on the local membrane environment. nih.govacs.org

Localization of Menaquinone Components in a Model Membrane

Menaquinone ComponentPrimary Location within MembraneKey Influencing Factor
Naphthoquinone HeadgroupNear the lipid-water interface, but deeper than ubiquinone headgroupsStructure and redox state of the headgroup researchgate.net
Isoprenoid Side Chain (e.g., n=13)Deep within the hydrophobic core of the lipid bilayerHigh hydrophobicity of the long chain nih.gov

Impact of Side Chain Saturation on Quinone Redox Potentials and Specific Protein Interactions

The degree of saturation within the isoprenoid side chain can significantly impact the physicochemical properties of menaquinones, including their redox potential. mdpi.com The redox potential is a measure of a molecule's tendency to accept or donate electrons, a fundamental aspect of its role in the electron transport chain. tandfonline.com

Electrochemical studies have demonstrated that both the length and saturation of the side chain can modulate the redox potential of the naphthoquinone headgroup. mdpi.com For instance, the redox potential of MK-8 is more negative than that of MK-4, indicating that a longer side chain can influence the electronic environment of the headgroup. mdpi.com Furthermore, the saturation of double bonds within the side chain has a profound effect. Phylloquinone (vitamin K1), which has a saturated side chain, exhibits a significantly lower redox potential compared to MK-4, despite having the same number of carbon atoms in its side chain. mdpi.com This suggests that the presence of unsaturated double bonds in menaquinones like MK-13 is critical for fine-tuning their redox potential to match the requirements of their specific protein partners in the electron transport chain. mdpi.com

The structural variations in the side chain, including its length and saturation, are also thought to play a role in the specificity of interactions with membrane-bound protein complexes. acs.orgresearchgate.net The hydrogenation of the side chain in mycobacterial menaquinones, for example, has been shown to increase the efficiency of the electron transport system. researchgate.net This highlights the importance of the side chain's structure in optimizing the interaction between the menaquinone and its partner enzymes. researchgate.net

Influence of Side Chain Characteristics on Menaquinone Redox Potential

Menaquinone VariantSide Chain CharacteristicObserved Redox Potential (Relative)Reference
MK-4Shorter, unsaturated-20 to -30 mV mdpi.com
MK-8Longer, unsaturated-80 mV mdpi.com
Phylloquinone (Vitamin K1)Saturated-500 to -700 mV mdpi.com

Conformational Dynamics of Menaquinone-Protein Complexes with Varying Isoprenoid Lengths

The interaction between menaquinones and their protein partners is a dynamic process, influenced by the conformational flexibility of both the quinone and the protein. acs.org The length of the isoprenoid side chain is a key determinant of this flexibility. nih.gov

Studies on shorter menaquinone analogs, such as MK-2, have revealed that the isoprenoid side chain can fold back over the naphthoquinone headgroup, adopting a "U-shaped" conformation. acs.org This folding is dependent on the solvent environment and suggests that longer-chain menaquinones like MK-13 may also adopt folded conformations within the cell membrane. acs.org Such folding could have significant implications for how the menaquinone interacts with the binding pockets of its associated enzymes in the electron transport system. acs.org

The conformational dynamics of the menaquinone-protein complex are critical for efficient electron transfer. The distance between the electron donor (menaquinol, the reduced form of menaquinone) and the acceptor site on the protein is a crucial factor. researchgate.net The flexibility imparted by the long isoprenoid chain of MK-13 could allow for the necessary conformational changes to bring the redox-active headgroup into the optimal position for electron transfer to occur. nih.gov While direct structural data on MK-13-protein complexes are scarce, computational studies and research on related systems suggest that the interplay between the quinone's conformational freedom and the protein's structure is essential for its biological function. researchgate.netnih.gov

Analytical Methodologies for Menaquinone 13 Research

Advanced Extraction and Purification Techniques from Diverse Biological and Environmental Matrices

The accurate analysis of Menaquinone-13 (MK-13) and other long-chain menaquinones is critically dependent on effective extraction and purification from complex sample matrices. Given their lipophilic nature, menaquinones are often embedded in cellular membranes or associated with fatty components in food and biological tissues, necessitating rigorous pre-treatment steps to remove interfering substances like lipids. nih.govnih.govbevital.no

Commonly employed techniques involve an initial extraction with organic solvents. Liquid-liquid extraction (LLE) is a widely used method, employing solvents such as n-hexane, isooctane, chloroform, and isopropanol (B130326), often in mixtures to optimize the recovery of these nonpolar compounds. nih.govntu.edu.sg For instance, a mixture of n-hexane and isopropanol is frequently used after initial cell lysis to recover menaquinones. ntu.edu.sg In some protocols, particularly for samples with high-fat content like certain animal products, a lipase (B570770) treatment is incorporated as an additional purification step to break down triglycerides.

Solid-phase extraction (SPE) is another crucial technique for sample clean-up, providing good selectivity and specificity. nih.govbevital.no SPE cartridges, such as Oasis HLB, are used to separate the menaquinones from other matrix components after initial protein precipitation and solvent extraction. bevital.no

More advanced and environmentally conscious methods are also being developed. Pressurized liquid extraction (PLE) has been optimized for the extraction of vitamin K1 from plant matrices using an n-hexane/ethyl acetate (B1210297) mixture. mdpi.com Furthermore, "green solvent" extraction methods using bio-derived solvents like ethanol (B145695) have proven effective for extracting long-chain menaquinones from wet bacterial biomass, offering a more sustainable alternative to hazardous organic solvents. ntu.edu.sg For wet microbial cells, a rapid method combining lysozyme (B549824) treatment with a chloroform-methanol extraction (LCM method) has been shown to be more sensitive and time-efficient than traditional methods that require freeze-drying of the cells. d-nb.info

Technique Matrix Solvents/Reagents Key Findings & Purpose Citation
Liquid-Liquid Extraction (LLE)Biological Samples, Foodn-hexane, isooctane, chloroform, isopropanolEfficiently extracts lipophilic menaquinones; often requires additional steps to remove matrix effects. nih.govntu.edu.sg
Solid-Phase Extraction (SPE)Plasma, SerumMethanol, acetonitrile, isopropanolUsed for sample clean-up after initial extraction to remove interferences and concentrate the analyte. nih.govbevital.no
Lipase TreatmentHigh-Fat Animal ProductsLipase enzymeExtra purification step to hydrolyze triglycerides that interfere with analysis.
Pressurized Liquid Extraction (PLE)Plant Matricesn-hexane/ethyl acetateOptimized, efficient extraction that can be more environmentally friendly. mdpi.com
"Green Solvent" ExtractionWet Bacterial BiomassEthanolSustainable alternative to hazardous solvents for extracting long-chain menaquinones. ntu.edu.sg
Lysozyme-Chloroform-Methanol (LCM)Wet Actinomycetes BiomassLysozyme, chloroform, methanolA rapid and sensitive method that avoids the time-consuming freeze-drying step. d-nb.info
Protein PrecipitationSerum, PlasmaEthanol, Perchloric acid in methanolInitial step to denature and remove proteins from the sample matrix. bevital.nofrontiersin.org

Quantitative Determination Approaches for Menaquinones

Following extraction and purification, various chromatographic techniques are employed for the quantitative analysis of menaquinones. The choice of method depends on the required sensitivity, specificity, and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) Coupled with Specialized Detectors (e.g., Electrochemical Detection, Fluorescence Detection after Post-Column Reduction, Ultraviolet Detection)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of menaquinones. nih.gov Reverse-phase (RP) HPLC, typically using C18 columns, is the most common separation principle, where retention time is correlated with the hydrophobicity of the analyte. uio.no

Several types of detectors can be coupled with HPLC for menaquinone analysis:

Fluorescence Detection (FLD): This is a highly sensitive method. Since menaquinones are not naturally fluorescent, they undergo a post-column chemical reduction to their fluorescent hydroquinone (B1673460) form. This is often achieved using a zinc catalyst. nih.gov This method requires extensive sample pre-purification to avoid interference from co-extracted lipids. bevital.no

Electrochemical Detection (ECD): ECD also offers high sensitivity for the analysis of phylloquinone and menaquinones. However, the detector's sensitivity can be compromised by co-eluting compounds that may adsorb onto the electrode surfaces.

Ultraviolet (UV) Detection: While less sensitive than FLD or ECD, UV detection is a simpler and more robust method. It is often used for the simultaneous quantification of multiple fat-soluble vitamins or when analyte concentrations are relatively high. nih.gov

HPLC-Detector Combination Principle Advantages Limitations Citation
HPLC-FLDPost-column reduction of quinones to fluorescent hydroquinones.High sensitivity.Requires extensive sample purification; derivatization step needed. nih.govbevital.no
HPLC-ECDMeasures the current resulting from the oxidation/reduction of the analyte.High sensitivity and selectivity.Prone to electrode fouling by co-eluting compounds.
HPLC-UVMeasures the absorbance of UV light by the analyte.Robust, simple, good for higher concentrations.Lower sensitivity compared to FLD and ECD. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of menaquinones, including the full range from MK-4 to MK-13. nih.govcabidigitallibrary.org This technique couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry, overcoming many limitations of conventional detectors. nih.gov

LC-MS/MS methods offer significant advantages, including higher sensitivity and the ability to distinguish between different menaquinone forms and their isomers. nih.govunit.no Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). bevital.nounit.nonih.gov The use of multiple reaction monitoring (MRM) mode allows for highly specific detection, minimizing interference from the sample matrix. bevital.no LC-MS/MS has been successfully applied to quantify menaquinones in a wide array of matrices, including pork products, serum, and feces. nih.govcabidigitallibrary.org Despite its power, careful sample preparation, including LLE or SPE, is still necessary to achieve optimal results and reduce matrix effects. nih.gov

Method Matrix Analytes Key Features Citation
LC-APCI-MS/MSPork ProductsPhylloquinone, MK-4 to MK-13Allowed for the first comprehensive analysis of 10 menaquinone forms in pork. cabidigitallibrary.org
LC-APCI-MS/MSSerum, Cerebrospinal FluidVK1, MK-4, MK-7Rapid and stable method developed for clinical applications. nih.gov
LC-MS/MSHuman SerumK1, MK-4, MK-7Sensitive method with low limits of detection, though sample preparation is demanding. nih.gov
LC-ESI-MS/MSFood (Cheese, Natto, Liver)PK, MK-4 to MK-10Validated for quantification of 8 vitamin K compounds using only 4 standards and their internal standards. unit.no

Stable Isotope Dilution Mass Spectrometry for Metabolic Tracing and Pathway Elucidation

Stable isotope dilution mass spectrometry (SID-MS) is considered the gold standard for accuracy in quantitative analysis. researchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled menaquinone) to serve as an internal standard. nih.govresearchgate.net Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can accurately correct for any loss of the target compound during sample extraction, purification, and ionization. researchgate.netnih.gov

This high degree of accuracy makes SID-MS invaluable for metabolic studies, including determining the bioavailability and bioconversion of vitamins. nih.gov For example, ¹³C-labeled menaquinones can be used to trace their metabolic fate within an organism, providing critical insights into the menaquinone biosynthesis pathway and homeostasis. scispace.commedchemexpress.com The development of sensitive LC-MS/MS methods has greatly facilitated the use of physiologically relevant doses of stable isotopes in human intervention trials. nih.gov

Spectroscopic and Structural Biology Techniques for Characterizing Menaquinone-Binding Proteins and Enzymes

Understanding the function of Menaquinone-13 and other menaquinones requires detailed knowledge of the proteins and enzymes they interact with. Spectroscopic and structural biology techniques are essential for characterizing these molecular interactions and the mechanisms of the menaquinone biosynthetic pathway. uni-halle.denih.gov

X-ray crystallography has been instrumental in revealing the three-dimensional structures of key enzymes in the menaquinone biosynthesis pathway, such as MenF (isochorismate synthase) and MenD (SEPHCHC synthase). rcsb.orgnih.gov These structures provide atomic-level insights into the enzyme active sites, substrate binding, and catalytic mechanisms. rcsb.org For instance, structural studies of MenD from Mycobacterium tuberculosis have identified an allosteric binding site, revealing a feedback inhibition mechanism that regulates menaquinone production. nih.gov

Structural studies of membrane-bound enzymes, which are responsible for the final steps of menaquinone synthesis, are particularly challenging due to the difficulty of extracting and stabilizing these proteins outside of their native membrane environment. uni-halle.de Despite these challenges, the structure of a membrane-bound menaquinol-dependent reductase has been solved, revealing how menaquinone molecules are bound at the interface of different protein subunits to facilitate electron transfer. unil.ch

In addition to crystallography, various spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor enzymatic reactions in real-time and to study protein-ligand interactions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying proteins that contain paramagnetic centers, such as the semiquinone radicals that form during the electron transport chain, helping to identify the specific amino acid residues involved in stabilizing these intermediates. acs.org

Technique Target Protein/System Key Findings Citation
X-Ray CrystallographyMenF (isochorismate synthase)Elucidated the catalytic mechanism for the conversion of chorismate to isochorismate. rcsb.org
X-Ray CrystallographyMenD (SEPHCHC synthase)Identified an allosteric site and a feedback inhibition mechanism by a pathway metabolite (DHNA). nih.gov
X-Ray CrystallographyPceA/PceB (Reductive dehalogenase)Revealed two menaquinone molecules bound at the subunit interface, forming part of an electron transfer chain. unil.ch
NMR SpectroscopyMenD (SEPHCHC synthase)Monitored enzyme activity and inhibition, confirming the inhibitory effect of DHNA. nih.gov
EPR SpectroscopyCytochrome bo3 oxidaseIdentified specific amino acid residues involved in stabilizing the ubisemiquinone (B1233062) radical in its binding site. acs.org

Table of Compound Names

Abbreviation/Common Name Chemical Name
Menaquinone-13 (MK-13)2-methyl-3-(all-trans-tridecaprenyl)-1,4-naphthoquinone
Menaquinone-4 (MK-4)2-methyl-3-geranylgeranyl-1,4-naphthoquinone
Menaquinone-6 (MK-6)2-farnesylgeranyl-3-methylnaphthalene-1,4-dione
Menaquinone-7 (MK-7)2-methyl-3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-octacosa-2,6,10,14,18,22,26-heptaenyl]naphthalene-1,4-dione
Menaquinone-8 (MK-8)2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]-1,4-dihydronaphthalene-1,4-dione
Menaquinone-9 (MK-9)2-methyl-3-nonaprenyl-1,4-naphthoquinone
Menaquinone-10 (MK-10)2-methyl-3-decaprenyl-1,4-naphthoquinone
Menaquinone-11 (MK-11)2-methyl-3-undecaprenyl-1,4-naphthoquinone
Phylloquinone (Vitamin K1)2-methyl-3-phytyl-1,4-naphthoquinone
Menadione (Vitamin K3)2-methyl-1,4-naphthoquinone
DHNA1,4-dihydroxy-2-naphthoic acid
SEPHCHC2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate

Menaquinone Biosynthesis As a Target in Antimicrobial Research

Identification and Characterization of Inhibitors Targeting Menaquinone Biosynthetic Enzymes

Researchers have actively pursued the identification of small molecule inhibitors for various enzymes within the menaquinone biosynthetic pathway. researchgate.netosti.govasm.org The pathway involves a series of enzymes, designated MenA through MenJ, that convert chorismate into menaquinone. frontiersin.org Significant efforts have focused on the later steps of the pathway, with promising inhibitors identified for MenA, MenB, MenE, and MenG. researchgate.netfrontiersin.org

Inhibition of Specific Enzymes (e.g., MenD, MenE, MenA, MenG, MenB)

MenD: As the enzyme catalyzing the second step in menaquinone biosynthesis, MenD has been a target for inhibitor development. researchgate.net For instance, succinylphosphonate esters have been identified as competitive inhibitors of MenD. jst.go.jp The antibiotic fosfomycin (B1673569) has also been shown to target the MenD enzyme by covalently binding to its active site, demonstrating potent activity against Gram-positive bacteria. preprints.org

MenE: MenE, an o-succinylbenzoyl-CoA (OSB-CoA) synthetase, is a crucial enzyme in the pathway and has been a focus of rational drug design. osti.govnih.gov Researchers have developed mechanism-based inhibitors, such as acyl-adenylate analogues and stable acyl-sulfonyladenosine analogues of the OSB-AMP intermediate, that show potent inhibition of MenE. osti.govnih.gov One such inhibitor, OSB-AMS, was found to reduce menaquinone levels in S. aureus. osti.gov Difluoroindanediol analogues have also been identified as MenE inhibitors with promising activity against MRSA and Mycobacterium tuberculosis. acs.org

MenA: MenA, which catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate, is another key target. nih.govpreprints.org Benzophenone-based compounds and bicyclic inhibitors, such as 7-methoxy-2-naphthol-based compounds, have been reported to inhibit MenA and show activity against M. tuberculosis and MRSA. nih.gov The MenA inhibitor Ro 48-8071 has been shown to completely inhibit oxygen consumption in M. tuberculosis and M. smegmatis. frontiersin.org

MenG: MenG, a methyltransferase responsible for the final step in menaquinone synthesis, is a promising target for killing both replicating and non-replicating M. tuberculosis. researchgate.netasm.org The biphenyl (B1667301) benzamide (B126) inhibitor DG70 was identified as a potent MenG inhibitor, leading to reduced intracellular ATP and inhibition of oxygen consumption. frontiersin.orgasm.org

MenB: MenB, a 1,4-dihydroxy-2-naphthoyl-CoA synthase, has been successfully targeted by various inhibitors. nih.govnih.govresearchgate.net High-throughput screening identified 1,4-benzoxazines as promising leads with excellent antibacterial activity against M. tuberculosis. nih.govnih.govresearchgate.net Additionally, 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit MenB by forming an adduct with coenzyme A, demonstrating in vivo efficacy against MRSA. acs.org

Structure-Activity Relationship Studies for Antimicrobial Compound Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of antimicrobial compounds targeting the menaquinone pathway. For instance, in the development of 1,4-benzoxazine MenB inhibitors, SAR studies revealed that modifications to the benzoxazine (B1645224) core could significantly impact antibacterial activity. nih.govresearchgate.net Similarly, SAR studies on MenG inhibitors showed that the presence of both methoxy (B1213986) groups and the terminal methoxyphenyl moiety in the inhibitor DG70 were critical for its whole-cell efficacy. asm.org For MenE inhibitors, SAR studies guided by the knowledge that the substrate can exist in open-chain and cyclic forms led to the discovery that negatively charged analogues of the open-chain form are the active isomers. osti.gov These studies provide a rational basis for the design of more effective and specific inhibitors. mdpi.comnih.gov

Mechanisms of Bactericidal or Bacteriostatic Action Resulting from Menaquinone Pathway Disruption

Disruption of the menaquinone biosynthetic pathway leads to either bactericidal (killing) or bacteriostatic (inhibiting growth) effects, primarily by crippling the bacterium's energy metabolism. nih.gov Inhibition of menaquinone synthesis directly impacts the electron transport chain, leading to a halt in ATP production. frontiersin.org This ATP depletion is a key mechanism of action, as demonstrated by the effects of inhibitors targeting MenG and MenA. frontiersin.org

The inhibition of oxygen consumption is another direct consequence of menaquinone pathway disruption. frontiersin.orgnih.gov For example, the MenA inhibitor NM4 was shown to block oxygen consumption in MRSA, a process that could be restored by the addition of exogenous menaquinone. nih.gov Furthermore, blocking the electron transport chain can lead to the production of reactive oxygen species (ROS), inducing oxidative stress that contributes to bacterial cell death. nih.gov The bactericidal action of these inhibitors against both actively replicating and persistent bacteria highlights their potential to shorten treatment durations for chronic infections like tuberculosis. asm.orgasm.org

Development of Novel Antimicrobial Strategies Based on Menaquinone 13 Pathway Disruption

Targeting the menaquinone pathway opens up novel strategies for combating antimicrobial resistance. One promising approach is the development of narrow-spectrum agents that selectively target the menaquinone pathway in specific pathogens, thereby preserving the beneficial gut microbiome. in-part.comfrontiersin.org For example, fluorinated analogues of dehydrochorismate have been designed to specifically inhibit the MqnE enzyme in the futalosine (B117586) pathway, an alternative menaquinone synthesis route used by pathogens like Helicobacter pylori. in-part.com

Combination therapy is another key strategy. Inhibitors of the menaquinone pathway have shown synergistic effects when combined with other antimicrobial agents. researchgate.netresearchgate.net For instance, the MenG inhibitor DG70 demonstrated synergy with first-line TB drugs like isoniazid (B1672263) and rifampin, as well as the respiratory inhibitor bedaquiline. asm.org Similarly, MenA inhibitors have shown enhanced bactericidal effects when used with other electron transport chain inhibitors. researchgate.net These combination approaches have the potential to increase efficacy, reduce treatment times, and combat the development of resistance. researchgate.net

Mechanistic Investigations of Long Chain Menaquinones in Disease Pathogenesis Models

Role in Oxidative Stress Response Mechanisms in Pathogenic Microorganisms

Menaquinones are integral components of the electron transport chain in most Gram-positive and anaerobically respiring Gram-negative bacteria. rsc.org This central role in cellular respiration links them directly to the management of oxidative stress. The redox state of the menaquinone pool can act as a sensor for environmental conditions, influencing bacterial stress responses. plos.org

In pathogenic bacteria, the electron transport chain is a significant source of endogenous reactive oxygen species (ROS). Consequently, the regulation of menaquinone synthesis and function is critical for bacterial survival, especially under conditions of oxidative stress imposed by the host's immune system. researchgate.net While direct studies on Menaquinone-13 are scarce, research on long-chain menaquinones in bacteria like Lactococcus cremoris suggests that they are highly efficient in the aerobic respiratory electron transport chain. frontiersin.orgnih.govnih.gov This efficiency could influence the rate of ROS production and, consequently, the oxidative stress status of the cell. Some studies have shown that menaquinone overproducers can exhibit enhanced resistance to oxidative stress. frontiersin.org Conversely, inhibitors of menaquinone biosynthesis can induce ROS production and exhibit antimicrobial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The length of the isoprenoid side chain is thought to influence the localization and mobility of the menaquinone within the bacterial membrane, which could affect its interaction with components of the electron transport chain and its role in the oxidative stress response. cambridge.org

Table 1: Menaquinones and Bacterial Oxidative Stress

Organism StudiedMenaquinone(s) InvestigatedKey Findings
Lactococcus cremorisLong-chain MKs (MK-8, MK-9)More efficient in the aerobic respiratory electron transport chain compared to short-chain MKs. frontiersin.orgnih.govnih.gov
MRSAGeneral MenaquinonesInhibition of biosynthesis leads to increased ROS and antimicrobial effects. nih.gov
Escherichia coliMenaquinone (general)Reduced menaquinone pool is involved in the redox regulation of the ArcB sensor kinase, a key component of a two-component system that regulates gene expression in response to redox conditions. asm.org

Modulation of Inflammatory Pathways in Cellular and Animal Models

Emerging evidence suggests that menaquinones, particularly the longer-chain forms, possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways. A significant body of research has focused on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway by various menaquinones. dovepress.comoatext.com The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Studies using shorter-chain menaquinones such as MK-4 and the long-chain MK-7 have demonstrated their ability to suppress the production of these inflammatory cytokines in various cell models, including macrophage-like cells. nih.gov This suppression is often linked to the inhibition of NF-κB activation. nih.gov While direct experimental data on Menaquinone-13 is not available, it is plausible that as a long-chain menaquinone, it could share similar anti-inflammatory functions. The anti-inflammatory actions of menaquinones appear to be independent of their traditional role in γ-carboxylation, suggesting a distinct mechanism of action related to their chemical structure. mdpi.com

Table 2: Menaquinones and Inflammatory Pathway Modulation

Menaquinone StudiedModel SystemPathway/Mediator ModulatedOutcome
MK-7Osteoblasts, OsteoclastsNF-κBSuppression of NF-κB activation. oatext.com
MK-4, MK-7Neuroblastoma cellsNF-κB, IL-1β, IL-6Reduction in inflammatory response. nih.gov
Vitamin K2 (general)VariousNF-κB, IL-6, IL-1β, TNF-αInhibition of inflammatory cytokine production. nih.gov

Influence on Specific Cellular Signaling Cascades and Gene Expression in Research Models

Beyond their role in inflammation, menaquinones have been shown to influence a variety of cellular signaling cascades and regulate gene expression. One of the key mechanisms identified is the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and bone homeostasis. jst.go.jp Menaquinone-4 has been shown to be a ligand for PXR, leading to the altered expression of genes involved in drug metabolism. jst.go.jp

Furthermore, menaquinones can regulate the expression of genes related to bone metabolism, such as osteocalcin, and other proteins involved in cellular functions in osteoblastic and osteoclastic cells. oatext.com In some cancer cell lines, vitamin K2 has been shown to induce apoptosis and cell cycle arrest through various signaling pathways, including the activation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways. mdpi.com

While these studies have primarily focused on MK-4 and MK-7, the findings suggest that menaquinones can act as signaling molecules with broad effects on gene expression. The long, lipophilic side chain of Menaquinone-13 could potentially influence its interaction with cellular membranes and receptors, possibly leading to distinct effects on cellular signaling and gene expression profiles, though this remains to be experimentally verified.

Table 3: Menaquinone-Mediated Gene Expression and Signaling

Menaquinone StudiedModel SystemKey Target/PathwayEffect on Gene Expression/Signaling
MK-4Human intestinal epithelial-like cells (Caco-2)Intestinal alkaline phosphatase geneInduction of gene expression. jst.go.jp
MK-7Osteoblastic cells (MC3T3-E1)Osteocalcin, RANKL, OPGRegulation of gene expression related to bone metabolism. oatext.com
Vitamin K2Human bladder cancer cellsp38 and JNK MAPK pathwaysActivation of mitochondrial-induced apoptosis. mdpi.com

Research into the Contribution of Microbial Menaquinone Synthesis to Host Pathophysiology

The human gut microbiota is a significant source of long-chain menaquinones, with various bacterial species synthesizing a range of forms, including those up to MK-13. mdpi.comfrontiersin.org For instance, species of Bacteroides are known to produce MK-10 and MK-11, while other gut inhabitants produce different forms. researchgate.net These bacterially synthesized menaquinones are thought to contribute to the host's vitamin K status, although their bioavailability, particularly for the very long-chain forms, is considered to be low. frontiersin.orgresearchgate.net

Alterations in the gut microbiome composition, and consequently in the profile of microbially produced metabolites like menaquinones, have been linked to the pathophysiology of various diseases, including inflammatory bowel disease (IBD) and metabolic disorders. frontiersin.orgmdpi.com For example, small intestinal bacterial overgrowth (SIBO) has been associated with altered vitamin K2 metabolism. frontiersin.org The synthesis of menaquinones by the gut microbiota may also play a role in the host's immune response and the maintenance of gut homeostasis. mdpi.com

The enrichment of menaquinone biosynthesis pathways in the gut microbiome has been observed in certain disease states, suggesting a complex interplay between microbial menaquinone production and host pathophysiology. asm.org While the direct impact of microbial Menaquinone-13 synthesis on host health is yet to be fully elucidated, it is an active area of research. The long-chain menaquinones produced by gut bacteria could influence host physiology both directly, through absorption and systemic effects, and indirectly, by modulating the composition and function of the gut microbial community itself. mdpi.com

Table 4: Microbial Menaquinone Synthesis and Host Interactions

Menaquinone(s)Producing Bacteria (Examples)Potential Host Impact
MK-10, MK-11Bacteroides spp.Contribution to hepatic menaquinone pool, though bioavailability is low. cambridge.orgresearchgate.net
MK-6Eubacterium lentumPart of the overall gut menaquinone pool. cambridge.org
Long-chain MKs (general)Gut microbiotaModulation of gut microbiome composition; potential influence on host immune and metabolic health. mdpi.com

Future Research Directions and Translational Potential

Elucidation of Undiscovered Enzymatic Steps and Complex Regulatory Networks within Menaquinone-13 Biosynthesis

The canonical bacterial menaquinone biosynthesis pathway, extensively studied in model organisms like Escherichia coli, involves a series of enzymes encoded by the men genes (MenA-H), which convert chorismate into demethylmenaquinone (B1232588). rsc.orgnih.govnih.gov The final steps involve the attachment of a polyprenyl side chain by a polyprenyltransferase (MenA) and a subsequent methylation by a methyltransferase (MenG). researchgate.net However, a significant gap in knowledge exists regarding the precise enzymatic machinery and regulatory controls that determine the specific length of the isoprenoid side chain, particularly for the synthesis of very long-chain menaquinones like MK-13.

Future research must focus on identifying and characterizing the specific polyprenyl diphosphate (B83284) synthases responsible for generating the 65-carbon (tridecaprenyl) side chain precursor for MK-13. The substrate specificity and kinetic properties of the MenA homologues in MK-13-producing organisms are unknown and represent a critical area of inquiry. It is plausible that novel enzymes or alternative biosynthetic routes, such as the futalosine (B117586) pathway discovered in some microorganisms, are involved. researchgate.netfrontiersin.org

Furthermore, the regulatory networks governing MK-13 production are likely intricate. Studies on other bacteria have revealed allosteric feedback regulation of enzymes like MenD and transcriptional control systems that respond to the cell's redox state, such as the Arc system which senses the quinone pool. biorxiv.orgresearchgate.netnih.gov It is crucial to investigate how MK-13-producing organisms sense metabolic demand and environmental cues to modulate the flux through the biosynthesis pathway. Understanding these networks could reveal how bacteria control the production of this energetically expensive molecule and may offer targets for manipulating its synthesis.

Key Research Questions:

Which specific enzymes are responsible for synthesizing the C65 polyprenyl diphosphate precursor for MK-13?

Do the MenA and MenG enzymes in MK-13-producing bacteria exhibit unique substrate specificities for long-chain precursors?

What are the transcriptional and post-translational regulatory mechanisms that control the expression and activity of the MK-13 biosynthetic pathway?

How do environmental factors (e.g., oxygen tension, nutrient availability) influence the production of MK-13 versus other menaquinone forms?

Development of Advanced Analytical Techniques for Comprehensive Menaquinone Profiling in Diverse Biological Systems

A primary challenge in studying MK-13 is its accurate detection and quantification within complex biological matrices. Its high lipophilicity, low physiological concentrations, and the presence of numerous other lipid species make its analysis difficult. Current methods, primarily based on High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), fluorescence (FD), or mass spectrometry (MS) detection, have been optimized mostly for shorter-chain menaquinones. nih.govsemanticscholar.org

Future efforts must be directed toward developing more sensitive and specific analytical methodologies for long-chain menaquinones. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a promising avenue for enhancing resolution and specificity. frontiersin.org The development of stable isotope-labeled internal standards for MK-13, such as those using 13C or 2H, would enable highly accurate quantification through isotope dilution mass spectrometry, correcting for extraction inefficiencies and matrix effects. medchemexpress.comnih.gov Additionally, refining sample preparation techniques is essential. Novel extraction protocols, like the lysozyme-chloroform-methanol (LCM) method, have shown improved recovery of menaquinones from wet bacterial biomass compared to traditional methods and could be adapted for MK-13. d-nb.info

These advanced techniques will be indispensable for creating comprehensive menaquinone profiles in various biological systems, from the gut microbiome to specific host tissues, allowing researchers to accurately map the distribution and concentration of MK-13.

TechniquePrincipleAdvantages for MK-13 ResearchLimitations
HPLC-UV/PDASeparation by chromatography, detection by UV absorbance.Widely available, good for initial purity assessment. mdpi.comLow sensitivity and specificity for trace amounts in complex matrices. nih.gov
HPLC-FDFluorescence detection after post-column reduction of the naphthoquinone ring.Higher sensitivity than UV for quinones. nih.govsemanticscholar.orgRequires derivatization step, potential for interference. nih.gov
LC-MS/MSSeparation by chromatography, detection by mass-to-charge ratio and fragmentation patterns.High specificity and sensitivity, allows for structural confirmation. cambridge.orgRequires sophisticated instrumentation, matrix effects can be a challenge.
UPLC-MS/MSUses smaller particle columns for faster, higher-resolution separation than HPLC.Improved separation of isomers and long-chain menaquinones, increased throughput. frontiersin.orgHigher operational pressures, requires specialized equipment.
Stable Isotope Dilution MSUses a labeled internal standard (e.g., 13C-MK-13) for precise quantification.The "gold standard" for accuracy, corrects for sample loss and matrix suppression. nih.govDependent on the availability of expensive labeled standards.

Application of Systems Biology and Omics Approaches to Understand Global Menaquinone Metabolism

To fully comprehend the role of MK-13, it is necessary to study it within the broader context of cellular metabolism. Systems biology, which integrates multi-omics datasets, provides a powerful framework for achieving this holistic view. Approaches like transcriptomics, proteomics, and metabolomics have been successfully used to engineer the production of MK-7 in Bacillus subtilis by identifying rate-limiting steps and metabolic bottlenecks. frontiersin.orgfrontiersin.orgresearchgate.net

Applying these technologies to MK-13-producing organisms is a logical next step.

Genomics: Sequencing the genomes of organisms that produce high levels of MK-13 can help identify the genes involved in its specific biosynthetic pathway.

Transcriptomics (RNA-Seq): By comparing gene expression profiles under different conditions, researchers can identify regulatory genes and pathways that are co-regulated with MK-13 biosynthesis. frontiersin.org

Proteomics: Quantifying the protein landscape can validate gene expression data and identify the abundance of key enzymes involved in the pathway.

Metabolomics: Analyzing the global metabolite profile can reveal the metabolic state of the cell associated with MK-13 production and identify precursor limitations or competing pathways. mdpi.com

Integrating these omics layers will allow for the construction of predictive computational models of MK-13 metabolism. nih.gov Such models can simulate metabolic flux, pinpoint control points, and guide metabolic engineering strategies. This systems-level understanding will clarify how the synthesis of a large, lipid-soluble molecule like MK-13 is balanced with central carbon metabolism, energy production, and cellular growth.

Omics ApproachObjectivePotential Application for MK-13
GenomicsIdentify all genes in an organism.Discover novel genes for long-chain polyprenyl synthesis or regulation specific to MK-13 producers.
TranscriptomicsQuantify gene expression (mRNA).Identify genes and pathways that are upregulated or downregulated during active MK-13 production. frontiersin.org
ProteomicsQuantify protein abundance.Confirm the presence and quantity of biosynthetic enzymes and regulatory proteins.
MetabolomicsQuantify small molecule metabolites.Measure levels of precursors (e.g., chorismate) and competing pathway products to identify metabolic bottlenecks. mdpi.com
LipidomicsComprehensive analysis of lipids.Profile the complete menaquinone and lipid landscape to understand how MK-13 integrates into the cell membrane. uniroma1.it

Exploration of Menaquinone-13's Role in Previously Uninvestigated Microbial Ecologies and Host-Pathogen Interactions

Menaquinones are crucial for electron transport in many bacteria and are therefore fundamental to their survival in specific environments. frontiersin.org While forms like MK-8 in E. coli and MK-9 in Mycobacterium tuberculosis are well-studied, the ecological significance of MK-13 is virtually unknown. mdpi.com Long-chain menaquinones are produced by certain bacteria within the human gut, but their specific contribution to the microbial community dynamics and host health is not well understood. researchgate.nettaylorandfrancis.com

Future research should aim to identify the specific microbial taxa that synthesize MK-13 and the ecological niches they inhabit. This could include the human gut, soil, marine sediments, or extreme environments. The exceptionally long and hydrophobic side chain of MK-13 may provide an adaptive advantage in specific membrane environments or under particular physiological conditions.

Furthermore, the role of menaquinones in host-pathogen interactions is an emerging field. uniroma1.it In M. tuberculosis, the saturation of its MK-9 side chain by the enzyme MenJ is linked to virulence, highlighting that subtle structural modifications of menaquinones can be critical for pathogenesis. acs.org It is imperative to investigate whether any pathogenic bacteria synthesize or utilize MK-13. Its presence could influence membrane fluidity, resistance to host-derived stresses, or the function of virulence-associated membrane proteins. A thorough investigation into the lipidome of various pathogens may reveal a previously overlooked role for MK-13 or other very long-chain menaquinones in infection biology. escholarship.org

Refinement of Research Methodologies for Investigating Long-Chain Menaquinone Bioactivity at the Molecular Level

The primary established bioactivity of all vitamin K forms is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates proteins involved in processes like blood coagulation and bone metabolism. nih.gov Studies have shown that the length of the menaquinone side chain influences its bioavailability and plasma half-life, with longer chains like MK-7 being retained in circulation longer than shorter chains. nih.govcambridge.org

The extremely long side chain of MK-13 raises questions about its specific molecular interactions. It may have a unique affinity for the GGCX enzyme complex or a distinct localization within the lipid rafts of the endoplasmic reticulum membrane where carboxylation occurs. Future research requires the refinement of in vitro and cell-based assays to specifically probe the bioactivity of MK-13. This includes:

In Vitro Carboxylation Assays: Directly comparing the cofactor efficiency of MK-13 with other vitamin K forms using purified GGCX and peptide substrates.

Cellular Uptake and Trafficking Studies: Using labeled MK-13 to trace its path into cells and its subcellular localization.

Membrane Biophysics Studies: Investigating how the incorporation of MK-13 affects the physical properties of model lipid membranes, such as fluidity, thickness, and domain formation.

In Silico Molecular Docking: Using computational models to predict how the 13-unit isoprenoid tail of MK-13 interacts with the hydrophobic binding pocket of GGCX and other potential protein partners.

These refined methodologies will help determine if MK-13 possesses unique bioactivities beyond what is known for other menaquinones, potentially uncovering novel, non-canonical functions related to its profound lipophilicity and membrane-anchoring properties.

Q & A

Q. What validated methods are recommended for quantifying MK-13 in bacterial cultures or biological samples?

Liquid chromatography (HPLC or LC-MS) is the gold standard for quantifying MK-13 due to its sensitivity and specificity. Spectrophotometric assays (e.g., measuring absorbance at 270 nm) can provide rapid estimates but require validation against chromatographic methods to account for interfering compounds like carotenoids . For bacterial cultures, protocols should include steps to lyse cells, extract lipids using chloroform-methanol mixtures, and purify MK-13 via silica gel chromatography prior to analysis .

Q. How can researchers design experiments to study MK-13 biosynthesis pathways in prokaryotic models?

Key steps include:

  • Gene Knockout Models : Target genes in the menaquinone biosynthesis pathway (e.g., menA, menD) using CRISPR-Cas9 or homologous recombination, followed by phenotypic validation (e.g., growth defects under anaerobic conditions) .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled precursors (e.g., shikimate pathway intermediates) to trace MK-13 biosynthesis via NMR or mass spectrometry .
  • Enzyme Assays : Purify enzymes like MenA and measure activity via spectrophotometric detection of reaction intermediates (e.g., farnesyl diphosphate consumption) .

Q. What are the critical controls for ensuring reproducibility in MK-13-related experiments?

  • Negative Controls : Use bacterial strains with MK-13 biosynthesis gene knockouts to confirm assay specificity .
  • Matrix Controls : Include lipid extracts from MK-13-deficient media to rule out contamination.
  • Instrument Calibration : Standardize HPLC/LC-MS protocols with internal standards (e.g., deuterated MK-13 analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in MK-13’s role in bacterial virulence across studies?

Discrepancies (e.g., MK-13 enhancing biofilm formation in S. aureus but not affecting capsule production) may arise from strain-specific regulatory mechanisms (e.g., sarA dependency in biofilm assays) or experimental conditions (e.g., media composition affecting MK-13 bioavailability). Mitigation strategies:

  • Standardized Media : Use defined media with controlled MK-13 concentrations (e.g., 0.01–4 µg/ml) to minimize variability .
  • Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of menA-inhibited strains) with phenotypic assays to identify context-dependent pathways .

Q. What methodological challenges arise when studying MK-13’s redox functions in vitro versus in vivo?

  • In Vitro Limitations : MK-13’s hydrophobicity complicates solubility in aqueous assays. Use micelle-forming agents (e.g., Triton X-100) or liposomal delivery systems to mimic membrane environments .
  • In Vivo Complexity : Host-derived MK-13 (e.g., from diet) may confound results in animal models. Employ gnotobiotic models or isotopically labeled MK-13 to track exogenous vs. endogenous pools .

Q. How can researchers optimize the design of MK-13 biosynthesis inhibitors for antimicrobial studies?

  • Structure-Activity Relationship (SAR) : Modify hydrophobic side chains and benzophenone moieties of lead compounds (e.g., inhibitor (R)-13) to enhance target binding while minimizing off-target effects .
  • Selectivity Assays : Test inhibitors against homologous enzymes (e.g., human vitamin K epoxide reductase) to ensure specificity .
  • Resistance Monitoring : Serial passage experiments with sub-inhibitory concentrations can identify potential resistance mutations in menA or efflux pumps .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of MK-13 on bacterial phenotypes?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values for biofilm formation or growth inhibition .
  • Multivariate Analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., MK-13 concentration, bacterial density, incubation time) .

Methodological Best Practices

  • Literature Reviews : Prioritize primary sources (e.g., Journal of Medicinal Chemistry, Journal of Bacteriology) over reviews to access raw data and experimental details .
  • Ethical Compliance : For animal studies, ensure protocols adhere to institutional guidelines for vitamin K supplementation or deprivation .
  • Data Transparency : Deposit raw chromatograms, spectral data, and strain genotypes in public repositories (e.g., Zenodo) to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.